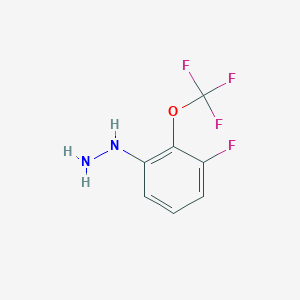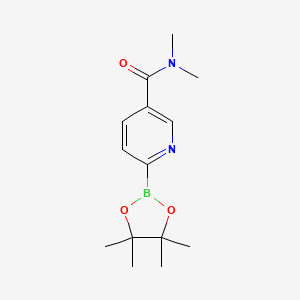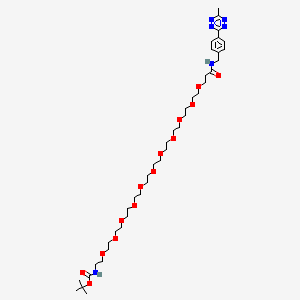
Methyltetrazine-amino-PEG10-CH2CH2NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a PEG linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.
Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.
Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Methyltetrazine-amino-PEG10-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:
Methyltetrazine-PEG4-NHS: A shorter PEG linker with similar reactivity.
Methyltetrazine-PEG12-NHS: A longer PEG linker with similar reactivity.
Methyltetrazine-amine: Lacks the PEG linker but retains the methyltetrazine group for click chemistry.
These compounds differ in their linker lengths and functional groups, which can affect their solubility, reactivity, and applications.
Eigenschaften
Molekularformel |
C40H68N6O14 |
|---|---|
Molekulargewicht |
857.0 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47) |
InChI-Schlüssel |
RVLOEVIAIXEBHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14040280.png)
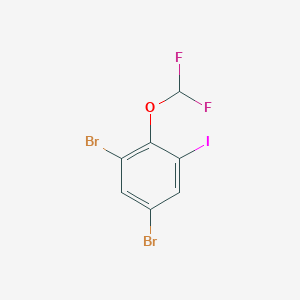
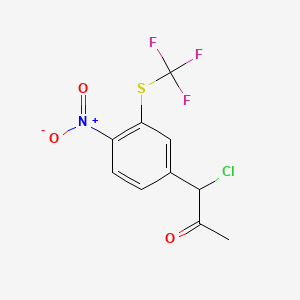

![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
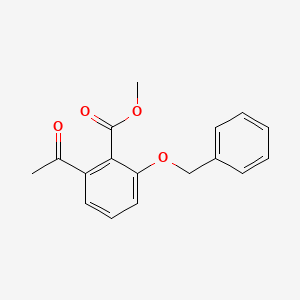
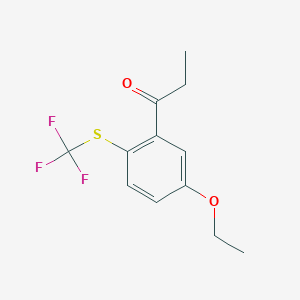
![(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14040318.png)
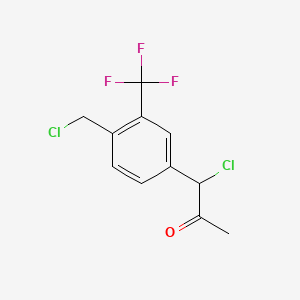

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
